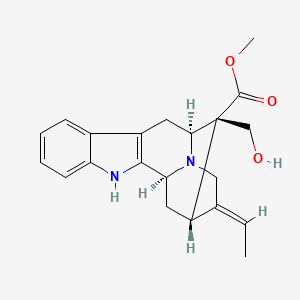
Polyneuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polyneuridine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis and Biosynthetic Pathways
Polyneuridine can be synthesized through various chemical processes. A significant study highlighted the enantiospecific total synthesis of this compound aldehyde, which is a crucial intermediate in the biosynthesis of this compound and related compounds. This synthesis involves multiple steps including asymmetric Pictet-Spengler reactions and palladium-mediated cross-coupling reactions, yielding this compound aldehyde with high diastereoselectivity .
Key Steps in Synthesis:
- Starting from D-(+)-tryptophan methyl ester.
- Utilization of copper-mediated processes for cost-effective synthesis.
- Achieving overall yields around 14.1% through complex reaction pathways.
Anticholinesterase Activity
This compound has been investigated for its anticholinesterase properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is crucial for alleviating symptoms associated with Alzheimer's disease.
Neuroprotective Effects
In vitro studies suggest that this compound exhibits neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role in disease progression .
Alzheimer's Disease Research
A notable study focused on this compound's potential as a therapeutic agent for Alzheimer's disease. The research demonstrated that this compound not only inhibits acetylcholinesterase but also protects neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's pathology .
Summary of Findings:
- This compound shows promise as an effective anticholinesterase agent.
- Demonstrates protective effects against neurotoxicity induced by beta-amyloid plaques.
- Potential to improve cognitive function in models of Alzheimer's disease.
Traditional Medicine Insights
This compound is also found in various traditional medicinal plants, where it has been used historically for its therapeutic properties. Ethnobotanical studies indicate that plants containing this compound are utilized for treating ailments related to cognitive decline and other neurological disorders .
Future Directions in Research
The exploration of this compound’s applications is ongoing, with several avenues for future research:
- Clinical Trials: Investigating the efficacy of this compound in human subjects with Alzheimer's disease.
- Mechanistic Studies: Understanding the detailed mechanisms through which this compound exerts its neuroprotective effects.
- Formulation Development: Developing pharmaceutical formulations that enhance the bioavailability and efficacy of this compound.
属性
分子式 |
C21H24N2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21+/m0/s1 |
InChI 键 |
RCEFXZXHYFOPIE-QZQCDTMFSA-N |
手性 SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
规范 SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
同义词 |
polyneuridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















